molecular formula C9H9N3O2S B3090213 1-(phenylsulfonyl)-1H-pyrazol-4-amine CAS No. 1208170-22-2

1-(phenylsulfonyl)-1H-pyrazol-4-amine

Cat. No.: B3090213
CAS No.: 1208170-22-2
M. Wt: 223.25 g/mol
InChI Key: PWQXSOVACFDBDD-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-pyrazol-4-amine (CAS 1208170-22-2) is a high-value chemical scaffold with significant potential in medicinal chemistry and agrochemical development. This compound features a pyrazole core protected by a phenylsulfonyl group, making it a versatile building block for the synthesis of more complex molecules. In pharmaceutical research, derivatives of this amine are investigated for their potent biological activities. Studies highlight its role as a key intermediate in developing antiviral agents , particularly against viruses from the Flaviviridae family, such as Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV), as well as human respiratory syncytial virus (RSV) . Furthermore, the pyrazole-sulfonamide structure is a privileged pharmacophore in drug discovery, with related compounds being explored for their antimicrobial and anticancer properties . Its mechanism in these applications often involves targeted enzyme inhibition, such as binding to the active sites of key viral or bacterial proteins . Beyond pharmaceuticals, this compound finds applications in agricultural chemistry , where its derivatives may serve as active components in agrochemicals due to their bioactivity against pests and pathogens . The versatility of this compound makes it an essential reagent for researchers exploring new chemical entities in multiple fields. Please Note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(benzenesulfonyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c10-8-6-11-12(7-8)15(13,14)9-4-2-1-3-5-9/h1-7H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQXSOVACFDBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201286819
Record name 1-(Phenylsulfonyl)-1H-pyrazol-4-amine
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Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208170-22-2
Record name 1-(Phenylsulfonyl)-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208170-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylsulfonyl)-1H-pyrazol-4-amine
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URL https://comptox.epa.gov/dashboard/DTXSID201286819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for 1 Phenylsulfonyl 1h Pyrazol 4 Amine and Analogous Structures

Direct Synthesis Approaches and Optimizations

Direct synthesis methods aim to construct the target molecule or a close precursor in a single, efficient step. A notable one-pot domino reaction has been developed for the synthesis of 1,4-bis(phenylsulfonyl)-1H-pyrazol-5-amine derivatives, which are structurally analogous to the target compound. researchgate.netresearchgate.net This method utilizes a tetrabutylammonium (B224687) iodide (TBAI) catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant at room temperature. The reaction efficiently forms both C─S and C─N bonds between a benzoylacetonitrile (B15868) derivative and phenylsulfonhydrazine. researchgate.net This approach is valued for its mild conditions, broad substrate scope, and high yields. researchgate.net

Another relevant direct approach involves the synthesis of pyrazole-4-sulfonamides. This is typically achieved by reacting a pyrazole-4-sulfonyl chloride precursor with a suitable amine. nih.gov For instance, 3,5-dimethyl-1H-pyrazole can be converted to its 4-sulfonyl chloride derivative, which is then coupled with various amines in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (DCM). nih.gov While this builds the sulfonamide portion, the phenylsulfonyl group on the pyrazole (B372694) nitrogen would require a separate synthetic consideration, often by starting with a pre-functionalized hydrazine (B178648).

Optimization of these reactions often involves screening different bases, solvents, and reaction times to maximize yield and purity. nih.gov For the synthesis of N-substituted pyrazoles, direct methods from primary amines and 1,3-dicarbonyl compounds have also been explored, offering a streamlined route to the core pyrazole structure. nih.gov

Multicomponent Reaction Strategies Towards Pyrazole Amines

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. acs.org These strategies are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity. acs.orgnih.gov

Several MCRs have been developed for the synthesis of pyrazole amines. One notable strategy involves the reaction of enaminones, benzaldehyde, and hydrazine dihydrochloride (B599025) in water, which provides a straightforward and environmentally friendly route to polyfunctionally substituted pyrazoles. longdom.org Another approach utilizes a titanium-imido complex in an oxidative coupling with alkynes and nitriles to form multisubstituted pyrazoles, avoiding the use of potentially hazardous hydrazine reagents by forming the N-N bond in the final step. nih.govacs.org

A metal-free, iodine-mediated MCR has been reported for the synthesis of amino pyrazole thioether derivatives from substituted hydrazines, nitriles, and benzenethiols. mdpi.com This reaction proceeds through a Michael addition, followed by intramolecular cyclization and electrophilic aromatic substitution to form the C-S bond. mdpi.com Such strategies highlight the versatility of MCRs in constructing complex pyrazole systems, including those bearing amino groups, which can be precursors to the target compound.

Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis

ReactantsKey Reagents/CatalystsProduct TypeReference
Enaminones, Benzaldehyde, Hydrazine DihydrochlorideAmmonium Acetate, Water1-H-pyrazoles longdom.org
Alkynes, Nitriles, Ti Imido ComplexesTitanium CatalystMultisubstituted Pyrazoles nih.govacs.org
Substituted Hydrazines, Nitriles, BenzenethiolsIodine (Lewis acid and oxidant)Amino Pyrazole Thioethers mdpi.com
Aldehydes, Malononitrile, β-Ketoesters, Hydrazine HydrateSodium GluconateFused Dihydropyrano[2,3-c]pyrazoles

Precursor-Based Synthesis Pathways

These methods involve the sequential construction of the target molecule from well-defined precursor structures.

Pyrazole-4-carbaldehydes are versatile precursors for a wide range of pyrazole derivatives. semanticscholar.orgyu.edu.jo The synthesis of these aldehydes can be achieved via methods like the Vilsmeier-Haack reaction on hydrazones. mdpi.com Once formed, the aldehyde group can be converted into other functionalities. For example, a 5-amino-1H-pyrazole-4-carbaldehyde can react with various active methylene (B1212753) compounds or ketones to build fused heterocyclic systems like pyrazolo[3,4-b]pyridines. semanticscholar.org

To synthesize 1-(phenylsulfonyl)-1H-pyrazol-4-amine from a pyrazole-4-carbaldehyde, a multi-step sequence would be required. This could involve converting the carbaldehyde to an amine (e.g., through reductive amination or formation of an oxime followed by reduction) and subsequent N-sulfonylation of the pyrazole ring at the N1 position. The N-sulfonylation of pyrazoles can be achieved by reacting the NH-pyrazole with a sulfonyl chloride, such as phenylsulfonyl chloride, typically in the presence of a base. nih.gov

The condensation of a hydrazine derivative with a 1,3-dielectrophilic compound is the most classical and widely used method for constructing the pyrazole ring. mdpi.comchim.it To directly install the phenylsulfonyl group at the N1 position, phenylsulfonyl hydrazine is a key starting material.

This approach often involves reacting sulfonyl hydrazines with β-dicarbonyl compounds or their synthetic equivalents. acs.org For instance, the reaction of a sulfonyl hydrazine with a 1,3-diketone leads to the formation of an N-sulfonyl pyrazole. acs.org A particularly relevant method is the reaction of sulfonyl hydrazines with enaminones, which can proceed via a tandem C(sp2)−H sulfonylation and pyrazole annulation to yield 4-sulfonyl pyrazoles. dntb.gov.uaresearchgate.net Another powerful strategy is the condensation of β-ketonitriles with hydrazines, which is a versatile method for producing 5-aminopyrazoles. chim.itbeilstein-journals.org Using a substituted hydrazine in this reaction allows for the introduction of various groups at the N1 position.

The [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, is a powerful tool for constructing five-membered heterocyclic rings, including pyrazoles. nih.govresearchgate.net This reaction typically involves a 1,3-dipole reacting with a dipolarophile (an alkene or alkyne). youtube.com

For pyrazole synthesis, a common 1,3-dipole is a nitrile imine, which can be generated in situ from hydrazonoyl halides. These nitrile imines react readily with alkynes to afford substituted pyrazoles. youtube.com Azomethine imines can also serve as 1,3-dipoles, reacting with dipolarophiles to yield pyrazolidines, which can then be oxidized to pyrazoles. This method offers a high degree of control over the substitution pattern of the final pyrazole product.

Transition Metal-Free Synthetic Approaches for Sulfonated Pyrazoles

The development of transition metal-free synthetic methods is a key goal in green chemistry, as it avoids the cost, toxicity, and contamination issues associated with metal catalysts. Several effective transition metal-free strategies for the synthesis of sulfonated pyrazoles have been reported.

One prominent method involves the de novo construction of sulfonated pyrazoles from readily available sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates. acs.orgnih.govacs.org This reaction proceeds under mild, room-temperature conditions and can even produce pyrazoles bearing two different sulfonyl groups in a single step. nih.govacs.org The process is characterized by its operational simplicity and the diversity of the resulting products. acs.org

Another innovative approach is an iodine-catalyzed cascade reaction for the synthesis of 4-sulfonyl pyrazoles. dntb.gov.uaresearchgate.net This method utilizes N,N-dimethyl enaminones and sulfonyl hydrazines in the presence of molecular iodine and an oxidant like tert-butyl hydroperoxide (TBHP). The reaction proceeds through a tandem C(sp2)−H sulfonylation and pyrazole annulation, providing a practical, metal-free route to pyrazoles with a sulfonyl side chain. dntb.gov.uaresearchgate.net

Table 2: Transition Metal-Free Syntheses of Sulfonated Pyrazoles

Starting MaterialsKey ReagentsConditionsProduct TypeReference
Sulfonyl Hydrazides, 1,3-Diketones, Sodium SulfinatesNone (Molecular Iodine promoted in some variations)Mild, Room TemperatureSulfonated Pyrazoles acs.orgnih.govacs.org
N,N-Dimethyl Enaminones, Sulfonyl HydrazinesMolecular Iodine, TBHP, NaHCO₃Room Temperature4-Sulfonyl Pyrazoles dntb.gov.uaresearchgate.net

Expedited Routes to Densely Substituted Amino-Pyrazole Building Blocks

An efficient and reproducible two-step approach has been developed for the synthesis of heterocycle-substituted amino-pyrazoles starting from heterocyclic acetonitriles. nih.gov This method allows for the rapid generation of densely functionalized 5-aminopyrazoles. nih.govacs.org The process involves the initial generation of heterocyclic-substituted 1,3-dicarbonyl compound equivalents, which then undergo a facile transformation into the desired 5-aminopyrazole structures. nih.gov

Further diversification of these building blocks can be achieved through various transformations. nih.gov For instance, the 5-amino group can be modified to introduce aryl and hetaryl moieties via palladium-catalyzed cross-coupling reactions. nih.govacs.org This is facilitated by the effective protection of the nitrogen as a nitrosamine (B1359907) during the coupling process. nih.gov This strategy provides a four-step route to densely functionalized pyrazoles, significantly expanding the accessible chemical space for pyrazole-containing pharmacophores. nih.govacs.org

Subsequent transformations of the synthesized amino-pyrazoles include regioselective derivatization of polyamino derivatives, the formation of tetracyclic compounds, and deaminative transformations through diazotization followed by arylation via Suzuki-Miyaura cross-coupling and C-H activation. nih.gov These methods enable the swift introduction of considerable molecular complexity to a variety of molecular scaffolds. nih.gov

For example, the selective functionalization of different amino groups on the pyrazole core has been demonstrated. The secondary alkylamine is significantly more nucleophilic than the primary aromatic amine, allowing for selective reactions. acs.org When substitution of the primary aromatic amino group is desired, the secondary amine can be protected, for instance, with a Boc group. nih.govacs.org

Table 1: Expedited Synthesis of a Densely Substituted Pyrazole

StepReactionReactantsReagents/ConditionsProductOverall YieldReference
1Acetonitrile Synthesis2-Aminobenzenethiol, MalononitrileGlacial acetic acid, Ethanol, Reflux2-(Benzo[d]thiazol-2-yl)acetonitrile85% nih.gov
2-4Pyrazole Formation & Cross-CouplingBenzothiazolylacetonitrileNot specified in detailDensely substituted pyrazole with aryl and hetaryl groups at positions 4 and 571% nih.govacs.org

Stereoselectivity and Regioselectivity in Pyrazole Synthesis

Stereoselectivity and regioselectivity are critical considerations in the synthesis of substituted pyrazoles, as the biological activity of isomers can vary significantly. Various synthetic strategies have been developed to control the outcome of these reactions.

A notable example is the regio- and stereoselective switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles through the Michael addition of pyrazoles to conjugated carbonyl alkynes. nih.gov The stereochemical outcome of this reaction is controlled by the presence or absence of silver carbonate (Ag₂CO₃). In the absence of Ag₂CO₃, the thermodynamically stable (E)-isomers are formed in excellent yields. Conversely, the presence of Ag₂CO₃ leads to the formation of the (Z)-isomers in good yields. nih.gov When asymmetrically substituted pyrazoles are used, this reaction exhibits not only excellent stereoselectivity but also high regioselectivity, yielding (E)- or (Z)-N¹-carbonylvinylated pyrazoles. nih.govresearchgate.net

The regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved through the condensation of 1,3-diketones with arylhydrazines. mdpi.com This reaction proceeds efficiently at room temperature in N,N-dimethylacetamide, providing good yields of the desired pyrazole isomers. mdpi.com Similarly, a one-pot synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitroolefins has been shown to be highly regioselective. organic-chemistry.org

Furthermore, a highly regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles has been developed from the reaction of diarylhydrazones and vicinal diols, catalyzed by iron. organic-chemistry.org Iodine-mediated metal-free oxidative C-N bond formation also provides a practical and regioselective route to various di-, tri-, and tetrasubstituted pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org

In the context of tetra-substituted phenylaminopyrazoles, a one-pot condensation of active methylene reagents, phenylisothiocyanate, and a substituted hydrazine (such as methyl- or benzyl-hydrazine) has proven to be highly regio- and chemo-selective. nih.gov In this reaction, the substituted nitrogen atom of the hydrazine selectively displaces a thiomethyl group from an intermediate, leading to the formation of a single N¹-substituted pyrazole derivative. nih.gov

Table 2: Control of Stereoselectivity in N-Carbonylvinylated Pyrazole Synthesis

CatalystReactantsProduct IsomerYieldReference
None3,5-dimethyl-1H-pyrazole, Ethyl propiolate(E)-N-carbonylvinylated pyrazoleExcellent nih.gov
Ag₂CO₃3,5-dimethyl-1H-pyrazole, Ethyl propiolate(Z)-N-carbonylvinylated pyrazoleGood nih.gov

Iii. Chemical Reactivity and Functional Group Transformations of 1 Phenylsulfonyl 1h Pyrazol 4 Amine Derivatives

Amination and Amide Formation Reactions

The primary amino group at the C4 position of the pyrazole (B372694) ring is a key nucleophilic center, readily participating in amination and amide formation reactions. These transformations are fundamental for building more complex molecules, including peptidomimetics and derivatives with potential biological activity.

Reductive amination, also known as reductive alkylation, is a powerful method for forming C-N bonds. wikipedia.org This reaction involves the condensation of the primary amine of a 1-(phenylsulfonyl)-1H-pyrazol-4-amine derivative with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine. This imine is then reduced in situ to the corresponding secondary or tertiary amine. jocpr.com The process is often carried out as a one-pot synthesis, which enhances efficiency and atom economy. researchgate.net A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being particularly effective for the reductive amination of formylpyrazoles. ineosopen.org

The amino group also undergoes facile acylation with carboxylic acids or their activated derivatives (e.g., acid chlorides) to form stable amide bonds. nih.gov This reaction is one of the most common strategies for derivatizing the amino group. Direct amide synthesis from carboxylic acids and amines can be catalyzed by reagents like zinc chloride, providing a straightforward route to the corresponding amides. These amide formation strategies are crucial for linking the pyrazole core to other molecular fragments.

Table 1: Examples of Amination and Amide Formation Reactions

Reactant 1 Reactant 2 Reaction Type Product Type
This compound Aldehyde/Ketone Reductive Amination N-Alkyl/N,N-Dialkyl-1-(phenylsulfonyl)-1H-pyrazol-4-amine
This compound Carboxylic Acid Amide Formation N-(1-(Phenylsulfonyl)-1H-pyrazol-4-yl)amide
This compound Acid Chloride Acylation N-(1-(Phenylsulfonyl)-1H-pyrazol-4-yl)amide

Halogenation Reactions of the Pyrazole Ring System

The pyrazole ring is susceptible to electrophilic substitution, and halogenation is a common transformation to introduce functional handles for further modifications, such as cross-coupling reactions. The C4 position of the pyrazole ring is the most common site for halogenation. researchgate.net However, in 4-amino substituted pyrazoles, the directing effects of the substituents play a crucial role.

For N-arylsulfonyl-3-aryl-5-aminopyrazoles, which are structurally related to the title compound, a direct C-H halogenation at the C4 position has been developed using N-halosuccinimides (NXS) as inexpensive and safe halogenating agents. beilstein-archives.org This metal-free protocol allows for the efficient synthesis of 4-bromo, 4-iodo, and 4-chloro pyrazole derivatives in moderate to excellent yields at room temperature. beilstein-archives.orgresearchgate.net The reaction is often performed in a solvent like DMSO, which can act as both a solvent and a catalyst. beilstein-archives.org

The introduction of a halogen atom onto the pyrazole core significantly enhances the synthetic utility of the scaffold, allowing for the construction of more complex molecular frameworks.

Table 2: Halogenation of N-Sulfonyl-Aminopyrazole Derivatives with N-Halosuccinimides (NXS)

Halogenating Agent (NXS) Halogen Introduced Product Typical Yield Range Reference
N-Bromosuccinimide (NBS) Bromine 4-Bromo-1-(phenylsulfonyl)-1H-pyrazol-4-amine derivative 55-72% beilstein-archives.org
N-Iodosuccinimide (NIS) Iodine 4-Iodo-1-(phenylsulfonyl)-1H-pyrazol-4-amine derivative Moderate to Excellent beilstein-archives.org
N-Chlorosuccinimide (NCS) Chlorine 4-Chloro-1-(phenylsulfonyl)-1H-pyrazol-4-amine derivative 48-60% beilstein-archives.org

Derivatization at the Amino Group and Pyrazole Nitrogen Atoms

Beyond the reactions discussed in section 3.1, the amino group can be derivatized in numerous ways. For instance, it can react with isocyanates to form urea (B33335) derivatives or undergo condensation with various electrophiles.

The nitrogen atoms of the pyrazole ring itself are also sites for derivatization. While the N1 position is occupied by the phenylsulfonyl group, this group can be removed under certain conditions, allowing for subsequent N-alkylation or N-arylation. N-alkylation of pyrazoles is a common strategy to modify their properties and is typically achieved by deprotonating the pyrazole NH with a base, followed by reaction with an alkyl halide. semanticscholar.org Alternative methods using trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis have also been developed. semanticscholar.org The N-phenylsulfonyl group itself represents a key derivatization at the pyrazole nitrogen, influencing the ring's electronic properties and reactivity.

Transformations Involving the Phenylsulfonyl Group

The phenylsulfonyl group at the N1 position serves multiple roles. It acts as a protecting group for the pyrazole nitrogen and as an activating group that influences the regioselectivity of reactions on the pyrazole ring. A crucial transformation involving this group is its removal, or deprotection.

The cleavage of sulfonyl groups from the pyrazole nitrogen can be accomplished under reductive conditions or with specific reagents. For example, tosyl (p-toluenesulfonyl) groups, which are chemically similar to phenylsulfonyl groups, can be removed from a pyrazole ring to yield the corresponding N-unsubstituted pyrazole. beilstein-archives.org This deprotection step is valuable as it unmasks the N-H functionality, enabling further derivatization at this position or allowing access to the parent pyrazole scaffold. nih.gov The synthesis of various 4-(1H-pyrazol-1-yl) benzenesulfonamide (B165840) derivatives has been reported, highlighting the stability and importance of the N-sulfonyl linkage in creating diverse chemical libraries. mdpi.com

Condensation and Cyclization Reactions to Fused Heterocycles

The 1,2-arrangement of the amino group and a ring nitrogen atom in 4-aminopyrazole derivatives makes them ideal precursors for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines. nih.govresearchgate.net These fused ring systems are of significant interest in medicinal chemistry.

The synthesis typically involves a cyclocondensation reaction between the 4-aminopyrazole derivative and a suitable one-carbon or three-carbon synthon. For example, reaction with formamide, triethyl orthoformate, or similar reagents can lead to the formation of the pyrimidine (B1678525) ring fused to the pyrazole core. ekb.egsemanticscholar.org The 5-amino-1-substituted-pyrazole-4-carbonitriles are common starting materials that are reacted with reagents like triethylorthoformate to yield an intermediate that can be cyclized with hydrazines or other nucleophiles to form the pyrazolo[3,4-d]pyrimidine system. semanticscholar.org These reactions provide a versatile pathway to a class of compounds with a broad spectrum of biological activities. ekb.egmdpi.com

Functionalization for Enhanced Analytical Detection

While specific studies on functionalizing this compound for analytical detection are not prominent, the established reactivity of the molecule allows for the straightforward attachment of reporter groups. The primary amino group is the most convenient handle for this purpose.

For instance, fluorescent dyes or chromophores that contain a carboxylic acid or an activated ester functional group can be readily coupled to the 4-amino group via standard amide formation reactions (as described in section 3.1). This would covalently link a detectable tag to the pyrazole scaffold, enabling its quantification or visualization in various analytical or biological assays. Similarly, the amino group could be reacted with isothiocyanates of fluorescent molecules (e.g., fluorescein (B123965) isothiocyanate, FITC) to form a stable thiourea (B124793) linkage. The ability to introduce halogens onto the pyrazole ring (section 3.2) also opens up possibilities for attaching reporter groups via transition-metal-catalyzed cross-coupling reactions.

Iv. Advanced Spectroscopic and Structural Elucidation of 1 Phenylsulfonyl 1h Pyrazol 4 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 1-(phenylsulfonyl)-1H-pyrazol-4-amine provides distinct signals that are characteristic of its unique structural motifs. Analysis of analogous compounds, such as ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate and 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy} derivatives, allows for the prediction of chemical shifts (δ) for the parent compound. nih.govnih.gov

The key proton signals are anticipated as follows:

Pyrazole (B372694) Ring Protons (H-3 and H-5): The protons on the pyrazole ring are expected to appear as distinct singlets in the aromatic region. Based on analogs, the H-3 proton signal is typically observed downfield. For a related compound, the pyrazole proton appears as a singlet at approximately 7.90 ppm. researchgate.net

Phenylsulfonyl Group Protons: The five protons of the phenylsulfonyl group will present as a complex multiplet system in the aromatic region, generally between δ 7.40 and 8.00 ppm. nih.govnih.gov The protons ortho to the sulfonyl group are typically shifted further downfield compared to the meta and para protons due to the electron-withdrawing nature of the SO₂ group.

Amine Protons (NH₂): The two protons of the C-4 amino group are expected to appear as a broad singlet. The chemical shift of this peak can vary depending on the solvent and concentration, but has been observed in analogs as a singlet at approximately 6.34 ppm in DMSO-d₆. nih.gov In another analog, the amine protons were observed at 4.22 ppm. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrazole H-3~8.0 - 8.2Singlet
Pyrazole H-5~7.8 - 8.0Singlet
Phenylsulfonyl (ortho-H)~7.8 - 8.0Multiplet (Doublet)
Phenylsulfonyl (meta/para-H)~7.4 - 7.7Multiplet
Amine (NH₂)~4.0 - 6.5Broad Singlet

Carbon-13 NMR (¹³C NMR) Analysis

Complementing the proton data, ¹³C NMR spectroscopy identifies the chemical environment of each carbon atom in the molecule. The spectrum for this compound would show distinct signals for the pyrazole and phenylsulfonyl carbons. In related pyrazole structures, characteristic shifts have been identified that aid in the assignment of the carbon signals. nih.govrsc.org

The key carbon signals are anticipated as follows:

Pyrazole Ring Carbons: The three carbon atoms of the pyrazole ring will have characteristic shifts. The C-4 carbon, bearing the amino group, is expected to be significantly shielded. The C-3 and C-5 carbons will appear further downfield, with their exact positions influenced by the adjacent nitrogen and sulfonyl groups.

Phenylsulfonyl Group Carbons: The six carbons of the phenyl ring will appear in the aromatic region (typically δ 120-140 ppm). The carbon atom directly attached to the sulfonyl group (ipso-carbon) is expected to have a distinct chemical shift, often around δ 138-140 ppm. The ortho, meta, and para carbons will also show separate signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyrazole C-3~140 - 145
Pyrazole C-4~115 - 125
Pyrazole C-5~130 - 135
Phenylsulfonyl (ipso-C)~138 - 140
Phenylsulfonyl (ortho-C)~127 - 129
Phenylsulfonyl (meta-C)~129 - 131
Phenylsulfonyl (para-C)~133 - 135

Advanced and 2D NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed. nih.govscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would be used to confirm the coupling between the adjacent ortho, meta, and para protons on the phenylsulfonyl ring, helping to delineate this spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). sdsu.edu This is crucial for assigning the pyrazole H-3 and H-5 signals to their respective C-3 and C-5 carbons, and for assigning each proton signal in the phenylsulfonyl ring to its corresponding carbon atom.

A correlation from the pyrazole H-5 proton to the ipso-carbon of the phenylsulfonyl ring, confirming the N-1 to sulfur bond.

Correlations from the pyrazole protons (H-3, H-5) to the other carbons within the pyrazole ring.

Correlations from the ortho-protons of the phenylsulfonyl ring to the ipso-carbon.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation analysis.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it an essential tool for purity analysis and molecular weight determination in pharmaceutical development. kuleuven.be In the analysis of this compound, a reversed-phase LC method would first separate the target compound from any impurities or starting materials. The eluent would then be introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

For this compound (molecular formula C₉H₉N₃O₂S), the expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ would be approximately 224.05. The high resolution of modern mass spectrometers allows for the confirmation of the elemental composition. researchgate.net

MALDI-TOF is another mass spectrometry technique that can be used for the analysis of small molecules. In this method, the sample is co-crystallized with a matrix material. A laser is used to desorb and ionize the sample, and the time it takes for the ions to travel to the detector (time-of-flight) is measured to determine their m/z ratio. This technique is known for producing primarily singly charged molecular ions with minimal fragmentation, providing a clear indication of the molecular weight of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of thermally labile and polar molecules. For compounds like this compound, which contains a basic amino group, analysis is typically performed in positive ion mode. The primary ion observed is the protonated molecule, [M+H]⁺.

While direct experimental ESI-MS data for this compound is not widely published, data from analogous structures and predictive models provide significant insight. For the closely related analog, 1-methylsulfonyl-1H-pyrazol-4-amine, the predicted mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is 162.03318. uni.lu Other pyrazole derivatives also consistently show the [M+H]⁺ ion as a prominent peak in their ESI mass spectra. mdpi.commdpi.com

The fragmentation pattern in tandem MS (MS/MS) experiments would likely involve the cleavage of the nitrogen-sulfur bond, which is one of the weaker bonds in the molecule. This would lead to characteristic fragment ions corresponding to the phenylsulfonyl cation ([C₆H₅SO₂]⁺) and the 1H-pyrazol-4-amine cation. The study of fragmentation patterns is essential for the structural confirmation of newly synthesized analogs and for identifying metabolites in biological systems. nih.gov

Table 1: Predicted ESI-MS Adducts and m/z for 1-Methylsulfonyl-1H-pyrazol-4-amine uni.lu

AdductPredicted m/z

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine (NH₂), sulfonyl (SO₂), phenyl, and pyrazole moieties.

Experimental data for a closely related analog, 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(p-tolyl)ethan-1-one, shows characteristic asymmetric and symmetric stretching vibrations for the primary amine group at 3475 and 3304 cm⁻¹, respectively. nih.goviucr.org These N-H stretching bands are typically found in the 3500-3300 cm⁻¹ region. vscht.cz

The sulfonyl group (SO₂) gives rise to two strong, characteristic stretching bands. For various 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, these bands appear in the 1330–1630 cm⁻¹ range. mdpi.com More specifically, asymmetric and symmetric SO₂ stretching vibrations are expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net

Other expected absorptions include C-H stretching from the aromatic rings (above 3000 cm⁻¹), C=C stretching from the phenyl and pyrazole rings (approx. 1600-1450 cm⁻¹), and C-N stretching vibrations. vscht.cz

Table 2: Characteristic IR Absorption Bands for this compound and Analogs

Functional GroupVibrational ModeExpected/Observed Wavenumber (cm⁻¹)Reference

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is determined by its chromophores: the phenyl ring, the pyrazole ring, and the amino group. The sulfonyl group, being a non-conjugating insulator, typically has a minor effect on the position of the main absorption bands.

The parent pyrazole ring exhibits a strong absorption maximum (λₘₐₓ) in the gas phase at 203 nm, which is attributed to a π→π* electronic transition. The phenyl ring also shows characteristic π→π* transitions, typically around 204 nm and 254 nm. The presence of the amino group (an auxochrome) attached to the pyrazole ring is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths due to n→π* transitions and increased conjugation. Therefore, the compound is expected to absorb strongly in the UV region, likely between 220 and 300 nm.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides data on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for this compound has not been reported, a detailed analysis of the closely related analog, 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one, provides valuable structural insights. iucr.org

The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. iucr.org The pyrazole ring is essentially planar, a common feature in such heterocyclic systems. iucr.org A key finding is the pyramidalization of the nitrogen atom (N1) of the pyrazole ring to which the sulfonyl group is attached, indicating a distortion from ideal planar geometry. The sulfur atom lies significantly out of the pyrazole ring plane. nih.goviucr.org The structure is also stabilized by an intramolecular hydrogen bond between a hydrogen atom of the amino group and one of the sulfonyl oxygen atoms. iucr.org

Table 3: Crystallographic Data for the Analog 2-{[5-Amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one iucr.org

ParameterValue

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com This analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties onto this surface, one can identify and analyze different types of intermolecular contacts.

Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for an Analog, 3,5,5-Trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole as-proceeding.com

Interaction TypeContribution (%)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure compound. This experimental data is compared against the theoretically calculated percentages based on the proposed molecular formula to confirm its elemental composition and purity.

For the target compound, this compound (C₉H₉N₃O₂S), the theoretical elemental composition is C, 48.42%; H, 4.06%; N, 18.82%; S, 14.36%. Experimental results for synthesized analogs typically show close agreement with calculated values, usually within ±0.4%, which is considered acceptable proof of composition. researchgate.net For example, the analysis of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(p-tolyl)ethan-1-one showed a close match between the calculated and found values. nih.gov

Table 5: Elemental Analysis Data for the Analog 2-{[5-Amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(p-tolyl)ethan-1-one nih.gov

ElementCalculated (%)Found (%)

V. Computational and Theoretical Chemistry Investigations of 1 Phenylsulfonyl 1h Pyrazol 4 Amine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods elucidate electronic structure, molecular geometry, and chemical reactivity.

Density Functional Theory (DFT) has become a primary method for investigating the molecular and electronic properties of heterocyclic compounds due to its balance of computational cost and accuracy. For systems analogous to 1-(phenylsulfonyl)-1H-pyrazol-4-amine, DFT calculations, particularly using the B3LYP hybrid functional with basis sets such as 6-31G(d,p) or 6-311+G(d,p), are commonly employed to determine optimized molecular geometries, including bond lengths and angles. researchgate.netresearchgate.net

These studies reveal that the pyrazole (B372694) ring is typically planar, with the geometry being influenced by the substituents. researchgate.net The phenylsulfonyl group at the N1 position and the amine group at the C4 position significantly modulate the electronic distribution within the pyrazole core.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. wikipedia.org A smaller energy gap suggests higher reactivity. For many pyrazole derivatives, this gap is a key focus of theoretical studies. wikipedia.orgresearchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In aminopyrazole derivatives, the regions around the nitrogen atoms and, in this case, the sulfonyl oxygens, typically show negative potential (electron-rich), making them susceptible to electrophilic attack. In contrast, the amino hydrogens represent regions of positive potential (electron-poor). researchgate.netnih.gov

Analogous Pyrazole CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile-7.31-2.295.02 nih.gov
5-acetyl-4-amino-1,3-diphenyl-1H-pyrazole-5.65-1.993.66 researchgate.net
3-(2-furyl)-1H-pyrazole-5-carboxylic acid-6.68-2.224.46 researchgate.net

Ab initio (from first principles) calculations, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for studying molecular systems. nih.gov These methods are often used to refine geometries and energies obtained from DFT. A significant application of ab initio and DFT methods is the prediction of Nuclear Magnetic Resonance (NMR) spectra. mdpi.com

The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the NMR chemical shifts (δ) of protons (¹H) and carbons (¹³C). mdpi.com Theoretical predictions are crucial for assigning experimental spectra and confirming molecular structures. Studies on substituted pyrazoles have shown a good correlation between calculated and experimental chemical shifts. For instance, calculations on a pyrazole derivative containing a p-toluenesulfonyl group—a close structural analog to the phenylsulfonyl moiety—demonstrated that theoretical values can accurately reproduce experimental findings. nih.govnih.gov Discrepancies between calculated and experimental values can often be attributed to solvent effects, which can be computationally modeled using methods like the Polarizable Continuum Model (PCM).

Proton Number (Analogous Compound*)Experimental Chemical Shift (δ ppm)Theoretical Chemical Shift (δ ppm)Reference
H77.3356.371 nih.gov
H86.4055.882 nih.gov
H97.3358.949 nih.gov
CH3 (of tosyl group)2.4341.429 nih.gov

*Data for a p-toluenesulfonyl-substituted pyrazole derivative. Proton numbering as assigned in the reference.

The flexibility of this compound arises primarily from the rotation around the single bonds connecting the pyrazole ring, the sulfonyl group, and the phenyl ring. Specifically, rotation around the N1-S bond and the S-C(phenyl) bond defines the molecule's conformational space.

Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for rotation between them. Computational studies on related N-sulfonylated heterocycles have shown that the barrier to rotation around the S-N bond can be significant. researchgate.netchemrxiv.org This restricted rotation is attributed to the partial double-bond character of the S-N bond, which is enhanced by the electron-withdrawing nature of the sulfonyl group and the perfluoroalkyl groups in the studied compounds. researchgate.net A similar effect would be expected in this compound.

By systematically rotating the dihedral angles and calculating the corresponding energy, a potential energy landscape can be constructed. This landscape reveals the most probable conformations the molecule will adopt and the energetic cost of transitioning between them. Such studies are vital for understanding how the molecule's shape influences its interactions with biological targets. nih.govresearchgate.neteurjchem.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other chemical species, particularly biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com For pyrazole derivatives, which are known to inhibit various enzymes, docking studies are essential for predicting binding modes and affinities. mdpi.com

In a typical docking simulation, this compound would be placed into the active site of a target protein. The algorithm then samples a large number of orientations and conformations of the ligand, scoring each based on factors like hydrogen bonding, electrostatic interactions, and hydrophobic contacts.

Studies on analogous aminopyrazole and sulfonyl-containing pyrazole derivatives show common interaction patterns. The pyrazole ring often engages in π-π stacking or hydrophobic interactions with aromatic residues in the active site. The amino group is a potent hydrogen bond donor, while the two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors. mdpi.com These interactions anchor the ligand within the binding pocket and are key determinants of its biological activity. Docking results are often reported as a binding energy or docking score, where a more negative value indicates a more favorable interaction.

Pyrazole Derivative TypeProtein TargetKey Predicted InteractionsBinding Energy / ScoreReference
Aminopyrazole DerivativeFGFR2 (Kinase)H-bonds with hinge region-
Pyrazole-carboxamide with SulfonamideCarbonic Anhydrase I (hCA I)H-bonds with Zn-coordinating residues- mdpi.com
Aminopyrazole DerivativeAurora A (Kinase)H-bonds with Glu211, Ala213-
Substituted 1H-pyrazoleVEGFR-2 (Kinase)H-bonds, van der Waals-10.09 kJ/mol

The study of reaction pathways using computational methods can elucidate mechanisms and predict product formation. One of the most common methods for synthesizing the pyrazole ring is through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This reaction involves a 1,3-dipole (e.g., a nitrile imine or a diazoalkane) and a dipolarophile (e.g., an alkyne or alkene). nih.gov

While this analysis typically pertains to the synthesis of the pyrazole ring, DFT can also be used to predict the reactivity of the final this compound molecule itself in other reactions. By calculating local reactivity descriptors, such as Fukui functions, one can predict the most likely sites for chemical attack. For instance, such studies can determine whether a subsequent reaction, like N-alkylation, would occur at the N2 position of the pyrazole ring or at the exocyclic amine group. researchgate.net

Quantitative Structure-Property/Reactivity Relationships (QSPR/QSRR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational methodologies that aim to correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities. These models are built on the principle that the properties and reactivity of a chemical are determined by its molecular structure. By establishing a mathematical relationship between structural descriptors and an observed activity, QSPR/QSRR can predict the behavior of new, unsynthesized compounds.

For the 1-(phenylsulfonyl)-1H-pyrazole family, Structure-Activity Relationship (SAR) studies, a precursor to QSAR models, have been crucial in identifying key structural features that influence biological activity. An investigation into a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivatives revealed distinct relationships between substituent patterns and antiviral efficacy. These findings provide a qualitative foundation upon which more complex QSAR models could be built.

Key SAR findings for these related systems highlight the impact of substituents at various positions on the pyrazole and phenylsulfonyl moieties. For instance, the presence and nature of a substituent on the phenylsulfonyl group were found to dramatically alter the antiviral activity spectrum.

The table below summarizes the observed structure-activity relationships for derivatives of the 1-(phenylsulfonyl)-1H-pyrazole core against different viruses.

Structural ModificationEffect on Yellow Fever Virus (YFV) ActivityEffect on Respiratory Syncytial Virus (RSV) ActivityEffect on Bovine Viral Diarrhea Virus (BVDV) Activity
Unsubstituted Phenylsulfonyl GroupActiveActiveInactive
Introduction of p-Methoxy on Phenylsulfonyl GroupReduced or Eliminated ActivityCompletely Abolished ActivityInduced or Enhanced Activity
Substituents on the 3-Phenyl RingActivity is modulated by the nature and position of the substituent.Activity is modulated by the nature and position of the substituent.Generally inactive, unless p-methoxy is present on the sulfonyl group.

These qualitative SAR observations are the first step toward developing a robust QSAR model. A full QSAR study would involve calculating a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each analog and using statistical methods, such as multiple linear regression, to derive an equation that quantitatively predicts activity.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. Methods like Density Functional Theory (DFT) allow researchers to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. This provides a step-by-step understanding of how a reaction proceeds and what factors control its rate and outcome.

A key synthetic pathway for preparing precursors to the this compound system is the Vilsmeier-Haack reaction. mdpi.com This reaction is commonly used to introduce a formyl group at the 4-position of the pyrazole ring, which can then be converted to an amine. mdpi.com The Vilsmeier-Haack reaction involves the cyclization of hydrazones using a reagent formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). mdpi.com

A theoretical investigation into the mechanism of such a reaction using DFT would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of all reactants (e.g., the hydrazone and the Vilsmeier reagent), intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the optimized structures. Reactants and products will have all positive (real) vibrational frequencies, while a transition state is characterized by having exactly one negative (imaginary) frequency, which corresponds to the motion along the reaction coordinate.

Energy Profile Construction: The relative energies of all species along the reaction pathway are calculated. The energy difference between the reactants and the highest-energy transition state determines the activation energy, which is the primary factor controlling the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the intended reactant and product (or intermediate).

By applying these computational methods, chemists can gain insights into regioselectivity, understand the role of catalysts, and predict how changes in substrates or reagents will affect the reaction outcome, thereby optimizing synthetic procedures.

The table below outlines the typical workflow and expected outputs from a computational study on a reaction mechanism like the Vilsmeier-Haack cyclization.

Computational StepPurposeKey Information Obtained
Geometry Optimization of Reactants/ProductsFind the most stable 3D structure.Bond lengths, bond angles, dihedral angles, and electronic energies.
Transition State (TS) SearchLocate the highest energy point along the reaction coordinate.Structure of the transition state and the activation energy barrier.
Frequency AnalysisCharacterize stationary points on the potential energy surface.Confirmation of minima (reactants, products) or first-order saddle points (TS). Provides zero-point vibrational energies.
Intrinsic Reaction Coordinate (IRC) CalculationVerify the connection between a TS and its corresponding reactants and products.The minimum energy path, confirming the reaction pathway.
Solvent ModelingAccount for the effect of the solvent on the reaction.More accurate relative energies and activation barriers that reflect experimental conditions.

Through such detailed computational analysis, a complete, atomistic picture of the reaction mechanism can be developed, offering predictive power that complements and guides experimental synthetic efforts.

Vi. Structure Activity Relationship Sar and Scaffold Modification Studies of 1 Phenylsulfonyl 1h Pyrazol 4 Amine Analogues

Impact of Substituents on the Phenylsulfonyl Group on Chemical Properties

Research into a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivatives has provided specific insights into the impact of substituents on this group. frontiersin.org A key finding was that the introduction of a para-methoxy group (an electron-donating group) onto the phenylsulfonyl ring had a dramatic and divergent effect on antiviral activity against different viruses. While many analogues with an unsubstituted phenylsulfonyl ring showed potent activity against Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV), the addition of the p-methoxy substituent completely abolished the anti-RSV activity and either reduced or eliminated the potency against YFV. frontiersin.org Conversely, several of these p-methoxy analogues demonstrated activity against Bovine Viral Diarrhea Virus (BVDV), indicating that substitution on the phenylsulfonyl ring can be a tool to modulate target selectivity. frontiersin.org

The electronic nature of substituents on the phenylsulfonyl ring directly influences the electron-withdrawing strength of the entire sulfonyl group, which can affect the charge distribution across the pyrazole (B372694) ring and the stability of the N-S bond. nih.gov The addition of electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃) can also systematically alter the compound's lipophilicity (logP), hydrogen bonding potential, and metabolic stability, all of which are critical chemical properties for molecular interactions. frontiersin.org

Table 1: Effect of Phenylsulfonyl Substitution on Antiviral Activity frontiersin.org
Compound ClassR¹ Substituent (on Phenylsulfonyl)Impact on YFV ActivityImpact on RSV ActivityImpact on BVDV Activity
Analogues 7a-p-H (Unsubstituted)Potent InhibitionPotent InhibitionInactive
Analogues 8a-lp-OCH₃Reduced or EliminatedAbolishedActive in several analogues

Effects of Modifications on the Pyrazole Ring System on Molecular Interactions

The pyrazole ring is a "privileged structure" in drug discovery due to its synthetic accessibility and versatile chemical properties. nih.govmdpi.com It is an aromatic heterocycle with two adjacent nitrogen atoms, which can act as hydrogen bond acceptors. acs.orgglobalresearchonline.net The substitution pattern on the pyrazole ring itself has a major impact on the molecule's three-dimensional shape, electronic distribution, and ability to form molecular interactions. nih.govnih.gov

In the 1-(phenylsulfonyl)-1H-pyrazol-4-amine scaffold, the N1 position is occupied by the phenylsulfonyl group, which abolishes the pyrazole's ability to act as a hydrogen bond donor from the ring NH. nih.gov This leaves positions C3 and C5 as primary sites for modification. SAR studies on related antiviral compounds revealed that substitution at the C3 position is critical for activity. Specifically, the presence of a phenyl ring at the C3 position was a common feature, and further substitution on this phenyl ring was found to be necessary for certain biological activities. For instance, a para substitution on the C3-phenyl ring was essential for inhibitory activity against RSV. frontiersin.org

Modifications at the C3 and C5 positions can influence molecular interactions by:

Steric Effects: Introducing bulky or small groups can control the molecule's conformation and how it fits into a binding pocket.

Electronic Effects: Adding electron-donating or withdrawing groups alters the charge distribution of the pyrazole ring, affecting its ability to participate in π-π stacking or other electronic interactions. mdpi.com

Hydrogen Bonding: Incorporating functional groups capable of hydrogen bonding (e.g., amides, alcohols) can introduce new, specific interactions with a biological target.

Table 2: Influence of Pyrazole Ring Substitution on Biological Activity frontiersin.org
ScaffoldModificationFinding
1-(Phenylsulfonyl)-3-phenyl-1H-pyrazoleSubstitution on C3-Phenyl RingGenerally tolerated for YFV activity.
para-Substitution on C3-Phenyl RingNecessary for RSV inhibitory activity.

Influence of Amine Functionality Derivatization on Chemical Reactivity

The 4-amino group is a key functional handle for derivatization, providing a convenient point for introducing a wide range of chemical moieties to explore the surrounding chemical space. mdpi.comnih.gov The chemical reactivity of this primary amine allows for common transformations such as acylation, alkylation, sulfonylation, and the formation of ureas or thioureas. mdpi.com

A prominent example of derivatization involves the transformation of a 1-(phenylsulfonyl)-1H-pyrazol-4-carbaldehyde precursor. This aldehyde can react with various anilines to form an intermediate Schiff base (imine), which is then reduced, typically using sodium borohydride, to yield N-((...pyrazol-4-yl)methyl)aniline analogues. frontiersin.org This reductive amination strategy effectively converts the 4-amino group (or its precursor) into a secondary amine with a diverse range of substituted aniline (B41778) moieties. The resulting analogues showed that the nature of the substituent on the aniline ring could fine-tune biological activity. frontiersin.org

Such derivatizations impact chemical reactivity and properties by:

Altering Basicity: Converting the primary amine to a secondary or tertiary amine, or to an amide, significantly changes its basicity (pKa), which affects its ionization state at physiological pH and its ability to form salt bridges.

Introducing New Interaction Points: The newly added groups can introduce new hydrogen bond donors/acceptors, hydrophobic regions, or charged moieties.

Modulating Physicochemical Properties: Derivatization can systematically alter solubility, lipophilicity, and metabolic stability. frontiersin.org For example, acylation of the amine to form an amide generally increases the molecule's polarity and introduces a hydrogen bond donor. mdpi.com

Bioisosteric Replacements within the Pyrazole-Sulfonyl Scaffold

Bioisosteric replacement is a powerful strategy in drug design where a functional group or substructure is replaced with another that has similar steric, electronic, or physicochemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. researchgate.net The pyrazole-sulfonyl scaffold offers several opportunities for such modifications.

The pyrazole ring itself is often considered a versatile bioisostere for other aromatic rings. nih.gov In the lead optimization of some kinase inhibitors, a benzene (B151609) ring was replaced with various heterocycles, and the pyrazole fragment was ultimately chosen because it yielded potent compounds with improved drug-like properties, such as lower lipophilicity. nih.gov This highlights the utility of the pyrazole core in scaffold design.

Within the this compound framework, several bioisosteric replacements could be envisioned:

Sulfonamide Linker: The sulfonamide group (-SO₂-N-) could potentially be replaced by a metabolically more stable or synthetically more accessible bioisostere. Common replacements include amides (-CO-NH-), reversed sulfonamides (-NH-SO₂-), or other linking groups that maintain a similar geometry.

Phenylsulfonyl Group: The entire phenylsulfonyl moiety could be replaced by other substituted aryl or heteroaryl groups linked via a different functional group (e.g., benzoyl, benzyl) to explore different interactions.

Pyrazole Ring: While the pyrazole is a privileged scaffold, it can be replaced by other five- or six-membered heterocycles (e.g., isoxazole, thiazole, pyridine) in a strategy known as scaffold hopping. merckmillipore.com This can lead to novel chemical series with completely different intellectual property and potentially improved properties.

Table 3: Potential Bioisosteric Replacements for the Pyrazole-Sulfonyl Scaffold
Original GroupPotential Bioisostere(s)Rationale for Replacement
Sulfonamide (-SO₂-N-)Amide (-CO-NH-), Reversed Sulfonamide (-NH-SO₂-)Modify hydrogen bonding, metabolic stability, or synthetic accessibility.
PyrazoleThiazole, Isoxazole, Triazole, PyridineAlter core geometry, electronic properties, and explore novel chemical space (scaffold hopping). nih.govmerckmillipore.com
PhenylPyridine, ThiopheneIntroduce heteroatoms to modulate solubility, polarity, and potential for hydrogen bonding.

Design Principles for Scaffold Optimization and Diversification

Based on SAR studies of this compound analogues, several key design principles for optimization and diversification emerge:

Strategic Substitution on the Phenylsulfonyl Ring: Substituents on this ring are not merely passive modulators of lipophilicity but can act as "selectivity switches." As seen with the p-methoxy group, a single substituent can abolish activity against one target while enabling activity against another. frontiersin.org Therefore, a library of analogues with diverse electronic and steric properties on this ring is a primary strategy for optimizing selectivity.

Exploitation of the Pyrazole Core: The substitution pattern on the pyrazole ring (positions C3 and C5) is critical for orienting key functional groups for target engagement. The presence of an aryl group at C3 appears to be a favorable feature, and further decoration of this group can enhance potency. frontiersin.org

Amine Group as a Diversification Handle: The 4-amino group is an ideal attachment point for building out molecular complexity. acs.org Derivatization through methods like reductive amination or acylation allows for the systematic exploration of the surrounding space, which can lead to improved potency and physicochemical properties. frontiersin.orgmdpi.com

Balancing Potency and Physicochemical Properties: Optimization is not solely focused on increasing potency. A key design principle is the concurrent improvement of drug-like properties, such as solubility and lipophilicity (cLogP), to ensure favorable pharmacokinetics. frontiersin.org The use of heterocycles like pyrazole is itself a strategy to achieve this balance. nih.gov

Scaffold Hopping and Bioisosterism for Novelty: To move into new chemical space or overcome issues with an existing scaffold (e.g., metabolic liabilities, poor synthesis), bioisosteric replacement of the pyrazole core or the sulfonyl linker should be considered. nih.govmerckmillipore.com This can lead to the discovery of entirely new classes of compounds based on the initial SAR knowledge.

Vii. Applications of 1 Phenylsulfonyl 1h Pyrazol 4 Amine in Chemical Synthesis and Research

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The 1-(phenylsulfonyl)-1H-pyrazol-4-amine scaffold serves as a foundational component for the construction of more elaborate molecular architectures. The pyrazole (B372694) ring is a privileged structure in medicinal chemistry, frequently appearing in U.S. FDA-approved pharmaceuticals. nih.gov The amino group at the 4-position and the phenylsulfonyl group at the 1-position provide orthogonal handles for sequential chemical modifications, allowing for the controlled and systematic assembly of complex molecules.

The versatility of pyrazole-based building blocks is demonstrated through their participation in a wide array of chemical reactions. These transformations are instrumental in creating a diverse range of molecular scaffolds.

Table 1: Key Synthetic Transformations of Pyrazole-Based Building Blocks

Reaction Type Description Resulting Structure
N-Arylation Formation of a carbon-nitrogen bond, often catalyzed by copper or palladium, to attach aryl groups to the pyrazole nitrogen or exocyclic amine. N-Aryl pyrazole derivatives
Suzuki-Miyaura Coupling A palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds, typically by reacting a halogenated pyrazole with a boronic acid. Aryl- or heteroaryl-substituted pyrazoles
Diazotization-Substitution Conversion of the primary amine group to a diazonium salt, which can then be replaced by various substituents (e.g., halogens, hydroxyl), allowing for deaminative transformations. acs.org Densely functionalized pyrazoles acs.org

These synthetic routes allow for the swift introduction of significant molecular complexity, starting from relatively simple pyrazole precursors. acs.org

Role in the Development of New Synthetic Methodologies in Heterocyclic Chemistry

The study and application of compounds like this compound are pivotal in advancing new synthetic methods within heterocyclic chemistry. mdpi.comresearchgate.net The development of efficient routes to create substituted pyrazoles and other nitrogen-containing heterocycles is a continuous area of research, driven by the demand for novel compounds with specific biological or material properties. mdpi.com

Methodologies involving 1,3-dipolar cycloadditions are a cornerstone of pyrazole synthesis. nih.gov Research into the reactions of diazo compounds with suitable dipolarophiles, for instance, has led to mild and catalyst-free pathways to access functionalized pyrazoles. nih.gov The reactivity of the amino-pyrazole core also allows it to be a key component in multicomponent reactions, where several starting materials are combined in a single step to generate complex products efficiently. beilstein-journals.org This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste. beilstein-journals.org

Furthermore, the transformation of the amino group on the pyrazole ring has been explored to introduce aryl and heteroaryl moieties, providing a multi-step route to densely functionalized pyrazoles. acs.org The use of a nitrosamine (B1359907) as a protecting group for nitrogen during palladium-catalyzed cross-coupling reactions showcases the innovative strategies developed around this scaffold. acs.org

Contribution to the Study of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are among the most important structural motifs in pharmaceuticals, with a significant majority of small-molecule drugs approved by the U.S. FDA containing at least one such ring system. nih.gov Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a prominent member of this class. mdpi.com The study of this compound contributes to the broader understanding of the chemical and physical properties of these vital compounds.

Research on substituted pyrazoles provides valuable insights into structure-activity relationships (SAR), which are crucial for rational drug design. researchgate.net The phenylsulfonyl group, in particular, introduces a sulfonyl moiety, a common pharmacophore found in many biologically active molecules. The synthesis and characterization of such compounds expand the available chemical space for screening and optimization in medicinal chemistry programs. acs.org The development of practical, scalable syntheses for functionalized pyrazoles is a key objective in this field. chemrxiv.org

Generation of SuFEx-Enabled Chemical Scaffolds for Modular Assembly

A particularly innovative application of this compound lies in its role within Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. SuFEx is a powerful click chemistry reaction that involves the exchange of a fluoride ion from a sulfonyl fluoride (R-SO₂F) with a nucleophile (e.g., an amine or phenol). nih.govnih.gov This reaction is known for its high efficiency, reliability, and broad functional group tolerance.

The phenylsulfonyl group on the pyrazole core can be modified to a sulfonyl fluoride, transforming the molecule into a "SuFExable hub." This hub can then be rapidly and efficiently connected to a wide variety of other molecular fragments containing suitable nucleophiles. This modular approach allows for the rapid generation of large libraries of diverse compounds from a common core structure. nih.govresearchgate.net

Table 2: Modular Assembly via SuFEx Chemistry

SuFEx Hub Connecting Nucleophile Linkage Formed Resulting Molecular Class
Pyrazolyl-SO₂F Primary/Secondary Amine (R-NH₂) Sulfonamide (SO₂-NHR) Pyrazole-sulfonamide conjugates
Pyrazolyl-SO₂F Phenol (Ar-OH) Sulfonate Ester (SO₂-OAr) Pyrazole-sulfonate ester conjugates

This strategy is highly valuable in drug discovery, where the ability to quickly synthesize and screen numerous analogs of a lead compound can significantly accelerate the identification of potent and selective drug candidates. nih.gov The combination of the medicinally important pyrazole core with the versatile SuFEx linkage provides a powerful platform for creating novel chemical entities for a range of applications in chemical biology and materials science. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-(phenylsulfonyl)-1H-pyrazol-4-amine, and how can purity be maximized?

Methodological Answer:

  • Synthesis Strategy : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous pyrazole sulfonamides are prepared by reacting iodopyrazole derivatives with sulfonylating agents in the presence of cesium carbonate and copper catalysts (e.g., CuBr) in polar aprotic solvents like DMSO at 35–50°C .
  • Purification : Column chromatography using gradients of ethyl acetate/hexane (0–100%) is effective for isolating the product. Purity (>95%) can be verified via HPLC or LC-MS, as demonstrated in related pyrazole-amine syntheses .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for phenyl groups) and pyrazole NH/amine protons (δ 4.5–5.5 ppm). Carbon signals for the sulfonyl group typically appear at δ 120–130 ppm .
    • HRMS : Confirm molecular weight with [M+H]+ or [M–H]– peaks.
  • Crystallography : Single-crystal X-ray diffraction (employing SHELXL ) can resolve bond lengths (e.g., C–S bond ≈ 1.76 Å) and dihedral angles between the phenyl and pyrazole rings .

Q. What are the stability and reactivity considerations for this compound under experimental conditions?

Methodological Answer:

  • Stability : The sulfonyl group enhances stability under ambient conditions. Store at –20°C in inert atmospheres to prevent hydrolysis.
  • Reactivity : Reacts with strong oxidizing agents (e.g., HNO₃) and nucleophiles (e.g., Grignard reagents). Avoid protic solvents in reactions involving the amine group .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Optimize the phenylsulfonyl moiety for hydrogen bonding with active-site residues .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity data from assays. Tools like MOE or Schrödinger Suite enable descriptor analysis .

Q. What experimental approaches resolve contradictions in reported biological activities of pyrazole-4-amine derivatives?

Methodological Answer:

  • Assay Validation : Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity or MTT assays for cytotoxicity).
  • Data Triangulation : Cross-reference with structural analogs (e.g., 1-ethyl-4-iodo-1H-pyrazol-3-amine ) to identify structure-activity trends. Discrepancies may arise from variations in cell lines or impurity profiles .

Q. How can researchers design SAR studies to optimize the pharmacological profile of this compound?

Methodological Answer:

  • Substituent Screening : Synthesize derivatives with modifications to:
    • Phenyl Ring : Introduce halogens (e.g., –F, –Cl) to enhance lipophilicity and target binding .
    • Pyrazole Core : Replace sulfonyl with carbonyl groups to modulate electron density .
  • In Vitro/In Vivo Correlation : Prioritize derivatives with low IC₅₀ values in enzyme inhibition assays (e.g., σ₁ receptor binding ) for pharmacokinetic studies in rodent models.

Q. What crystallographic techniques are critical for resolving structural ambiguities in sulfonamide-containing pyrazoles?

Methodological Answer:

  • Data Collection : Use high-resolution (≤0.8 Å) synchrotron X-ray sources. For twinned crystals, apply SHELXD for structure solution and SHELXL for refinement .
  • Key Parameters : Monitor bond angles (e.g., C–S–O ≈ 106–112°) and torsion angles between sulfonyl and pyrazole groups to confirm conformational stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.